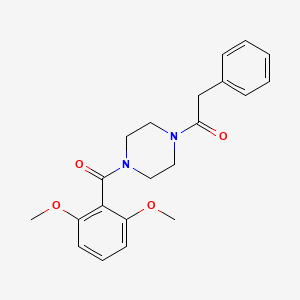

![molecular formula C26H27FN2O3 B6062919 N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B6062919.png)

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine, also known as MDMB-FUBINACA, is a synthetic cannabinoid that has gained popularity among recreational drug users. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.

作用機序

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA acts as a potent agonist of the CB1 receptor, which is mainly expressed in the central nervous system. Activation of CB1 receptors by N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA leads to the modulation of neurotransmitter release, resulting in various physiological and behavioral effects. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been shown to produce a range of effects, including analgesia, sedation, hypothermia, and cognitive impairment.

Biochemical and Physiological Effects

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been shown to produce a range of biochemical and physiological effects. It has been reported to decrease glutamate release and increase GABA release in the hippocampus, leading to sedation and anxiolytic effects. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has also been shown to decrease dopamine release in the striatum, leading to a decrease in locomotor activity. In addition, N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been shown to produce hypothermia, which may be related to its effects on the thermoregulatory system.

実験室実験の利点と制限

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has several advantages as a research tool. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA is also stable and can be produced in large quantities for research purposes. However, there are also limitations to the use of N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA in lab experiments. Its effects on behavior and physiology are complex and may vary depending on the dose, route of administration, and experimental conditions. In addition, the use of N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA in lab experiments requires careful consideration of ethical and safety issues.

将来の方向性

There are several future directions for research on N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA. One area of interest is the investigation of its effects on the endocannabinoid system and its potential therapeutic applications. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been shown to produce analgesic and anxiolytic effects, and further research may reveal its potential as a treatment for pain and anxiety disorders. Another area of interest is the investigation of its effects on synaptic plasticity and learning and memory. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been shown to affect neuronal activity in the hippocampus, and further research may reveal its potential as a treatment for cognitive disorders. Finally, the investigation of the long-term effects of N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA on behavior and physiology is also an important area of future research. Long-term exposure to synthetic cannabinoids may have adverse effects on health, and further research is needed to understand the potential risks and benefits of these compounds.

合成法

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA is synthesized by reacting 4-methoxyphenylacetic acid with 2-fluorobenzyl chloride to form the intermediate compound 2-fluoro-4-methoxyphenylacetic acid. This intermediate compound is then reacted with piperidine and N,N-diisopropylethylamine to form the final product N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA. The synthesis method of N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA is well-established, and the compound can be produced in large quantities for research purposes.

科学的研究の応用

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been used as a research tool in the field of neuroscience and pharmacology. It has been shown to bind to the cannabinoid receptor CB1 with high affinity, making it a useful tool for studying the endocannabinoid system. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has also been used to investigate the effects of synthetic cannabinoids on neuronal activity, synaptic plasticity, and behavior.

特性

IUPAC Name |

[3-(3,4-dimethoxyanilino)piperidin-1-yl]-[2-(2-fluorophenyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O3/c1-31-24-14-13-18(16-25(24)32-2)28-19-8-7-15-29(17-19)26(30)22-11-4-3-9-20(22)21-10-5-6-12-23(21)27/h3-6,9-14,16,19,28H,7-8,15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBIMOTXVNAYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6062844.png)

![ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B6062846.png)

![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062861.png)

![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone](/img/structure/B6062876.png)

![N-{[1-(2-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062908.png)

![N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062913.png)

![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)

![(4-phenoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6062923.png)

![2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B6062930.png)

![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6062934.png)

![2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)

![2-{[(2-pyrimidinylthio)acetyl]amino}benzamide](/img/structure/B6062953.png)